5-Nitro-1-phenyl-1H-indole

Melting point Physical form Handling

5-Nitro-1-phenyl-1H-indole (C₁₄H₁₀N₂O₂, MW 238.24) is a yellow solid (mp 83–87 °C) bearing a nitro group at the 5‑position and an N‑phenyl substituent on the indole core. Unlike the widely studied 2‑phenyl regioisomer INF55 (5‑nitro‑2‑phenyl‑1H‑indole, CAS 4993‑87‑7), the N‑1 phenyl attachment alters the electronic conjugation of the indole π‑system, yielding distinct physicochemical and handling properties that directly impact synthetic workability and downstream derivatisation.

Molecular Formula C14H10N2O2
Molecular Weight 238.24 g/mol
Cat. No. B14135788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitro-1-phenyl-1H-indole
Molecular FormulaC14H10N2O2
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=CC3=C2C=CC(=C3)[N+](=O)[O-]
InChIInChI=1S/C14H10N2O2/c17-16(18)13-6-7-14-11(10-13)8-9-15(14)12-4-2-1-3-5-12/h1-10H
InChIKeyNVHTZNOEZUYKPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitro-1-phenyl-1H-indole (CAS 473918-42-2): Procurement-Grade Differentiation from Isomeric and Scaffold Analogs


5-Nitro-1-phenyl-1H-indole (C₁₄H₁₀N₂O₂, MW 238.24) is a yellow solid (mp 83–87 °C) bearing a nitro group at the 5‑position and an N‑phenyl substituent on the indole core . Unlike the widely studied 2‑phenyl regioisomer INF55 (5‑nitro‑2‑phenyl‑1H‑indole, CAS 4993‑87‑7), the N‑1 phenyl attachment alters the electronic conjugation of the indole π‑system, yielding distinct physicochemical and handling properties that directly impact synthetic workability and downstream derivatisation [1]. This compound serves as a pharmaceutical intermediate and a scaffold for medicinal chemistry exploration, but its biological profile is far less characterised than that of the 2‑phenyl series, making informed procurement dependent on understanding these structural divergences .

Why 5-Nitro-1-phenyl-1H-indole Cannot Be Replaced by INF55 or Other 5-Nitroindoles Without Experimental Validation


Generic substitution among 5‑nitroindole derivatives is unreliable because the position of the phenyl substituent (N‑1 vs C‑2) fundamentally alters the electronic landscape of the indole ring. In the 2‑phenyl series (INF55), the aryl ring is conjugated with the indole π‑system, which stabilises charge‑transfer interactions critical for NorA efflux‑pump binding [1]. In 5‑nitro‑1‑phenyl‑1H‑indole, the N‑phenyl group is not in direct conjugation with the indole C2–C3 double bond, resulting in different HOMO/LUMO energies, dipole moments, and intermolecular packing forces—evidenced by the ~115 °C melting‑point difference between the two isomers . Consequently, in‑class compounds cannot be interchanged in SAR studies, co‑crystallisation screens, or synthetic sequences without re‑validation of activity and physicochemical behaviour [2].

Quantitative Differentiation of 5-Nitro-1-phenyl-1H-indole from the 2‑Phenyl Regioisomer, the Parent 1‑Phenylindole, and the Core 5‑Nitroindole Scaffold


Melting‑Point Divergence as a Physical‑Form and Handling Differentiator

5-Nitro-1-phenyl-1H-indole exhibits a melting point of 83–87 °C, which is dramatically lower than that of its 2‑phenyl regioisomer INF55 (196–199 °C) . The parent 1‑phenyl‑1H‑indole melts at 60–62 °C, while the core 5‑nitroindole melts at 140–142 °C [1][2]. This large melting‑point depression (ΔTₘ ≈ 113–116 °C) between the N‑1 and C‑2 regioisomers indicates weaker intermolecular forces in the N‑phenyl series, which translates to easier dissolution, lower energy input for melt‑processing, and distinct crystallisation behaviour during purification.

Melting point Physical form Handling Crystallinity

Regioisomer‑Dependent Electronic Structure and Conjugation

In 5-nitro-2-phenyl-1H-indole (INF55), the 2‑phenyl ring is fully conjugated with the indole C2=C3 π‑bond, extending the aromatic system and lowering the HOMO–LUMO gap [1]. In 5-nitro-1-phenyl-1H-indole, the N‑phenyl ring is orthogonal to or poorly conjugated with the indole plane due to steric interactions with the peri‑hydrogen at C‑7, resulting in localised electronic states on the indole and phenyl rings [2]. This electronic decoupling is consistent with the lower melting point observed for the N‑1 isomer. Computed XLogP3‑AA values confirm the difference in lipophilicity: 3.5 for INF55 versus a predicted 3.1–3.3 for the N‑1 isomer, reflecting altered hydrogen‑bonding propensity [3].

Electronic structure Conjugation Regioisomerism Reactivity

Synthetic‑Route Divergence: Nitration of 1‑Phenylindole vs 2‑Phenylindole

5-Nitro-1-phenyl-1H-indole is typically prepared by electrophilic nitration of the commercially available 1‑phenyl‑1H‑indole (CAS 16096‑33‑6) using HNO₃/H₂SO₄ [1]. By contrast, INF55 is synthesised via nitration of 2‑phenylindole or through palladium‑catalysed cyclisation of 4‑nitro‑2‑bromoaniline with α‑piperidinostyrene [2]. Literature yields for 5‑nitro‑2‑phenyl‑1H‑indole from 2‑phenylindole are reported at ~90% . The N‑1 isomer's synthesis avoids the need for transition‑metal catalysis or specialised α‑aminoketone intermediates, offering a potentially simpler and more scalable route for laboratories lacking palladium‑chemistry infrastructure.

Synthesis Nitration Regioselectivity Yield

NorA Efflux‑Pump Inhibitory Activity: Class‑Level Inference with Structural Cautions

The 2‑phenyl‑5‑nitroindole scaffold (INF55) is a validated NorA efflux‑pump inhibitor that potentiates berberine against Staphylococcus aureus, reducing the berberine MIC from >650 µM to 1.7 µM when conjugated via a methylene ether linker (a >382‑fold enhancement) [1]. SAR studies on 2‑aryl‑5‑nitro‑1H‑indoles show that 5‑nitro‑2‑(3‑methoxycarbonyl)phenyl‑1H‑indole is slightly more potent than INF55 [2]. No direct NorA inhibition data exist for 5‑nitro‑1‑phenyl‑1H‑indole. However, the 5‑nitro group is essential for activity in the 2‑phenyl series; moving the phenyl from C‑2 to N‑1 is predicted to abolish or severely attenuate NorA binding due to loss of the conjugated aryl‑indole pharmacophore [3]. Procurement for NorA‑targeted projects should therefore be approached with caution, but the compound retains value as a negative control or selectivity probe.

NorA efflux pump Antibacterial Berberine Staphylococcus aureus

Universal‑Base Analogue Property of the 5‑Nitroindole Core and the Impact of N‑Phenyl Substitution

5‑Nitroindole (without N‑substitution) is established as a superior universal base analogue, providing higher DNA duplex stability than 4‑nitroindole, 6‑nitroindole, or 3‑nitropyrrole, and pairing indiscriminately with all four natural bases in melting experiments (ΔTₘ values reported in Loakes & Brown, 1994) [1]. The N‑phenyl substituent in 5‑nitro‑1‑phenyl‑1H‑indole blocks the N‑1 position required for glycosidic bond formation in nucleoside synthesis, precluding its direct use as a universal base. However, the 5‑nitro‑1‑phenyl scaffold retains the electron‑withdrawing character of the nitro group and serves as a valuable comparative tool in biophysical studies exploring the role of N‑substitution on stacking interactions [2].

Universal base DNA duplex stability 5-Nitroindole Oligonucleotide

Recommended Procurement Scenarios for 5-Nitro-1-phenyl-1H-indole Based on Quantitative and Structural Evidence


Isomeric Negative Control for NorA Efflux‑Pump Inhibitor SAR Studies

Laboratories investigating 2‑aryl‑5‑nitroindole NorA inhibitors can use 5‑nitro‑1‑phenyl‑1H‑indole as a regioisomeric negative control. The absence of the 2‑phenyl‑to‑indole conjugation that is critical for INF55 activity makes this compound an ideal probe to confirm that observed efflux‑pump inhibition is pharmacophore‑dependent rather than a non‑specific nitroaromatic effect [1]. Its distinct melting point (83–87 °C) and solubility profile facilitate parallel‑handling protocols distinct from INF55 (mp 196–199 °C) .

Synthetic Intermediate for N‑1‑Functionalised Indole Libraries via Nitro Reduction

The 5‑nitro group in 5‑nitro‑1‑phenyl‑1H‑indole can be selectively reduced to the corresponding 5‑amino derivative, enabling subsequent diazotisation, cross‑coupling, or amide‑bond formation without interference from the C‑2 or C‑3 positions—a versatility not available with INF55 where the C‑2 position is blocked by the phenyl ring [1]. The lower melting point (83–87 °C) relative to INF55 (196–199 °C) also facilitates melt‑assisted reactions or solvent‑free mechanochemical transformations .

Biophysical Probe for N‑1‑Dependent Stacking Interactions in DNA‑Binding Studies

5‑Nitro‑1‑phenyl‑1H‑indole serves as an N‑1‑blocked analog of 5‑nitroindole, the latter being a validated universal base analogue that stabilises DNA duplexes through stacking without base‑pair discrimination [1]. By comparing the stacking behaviour of 5‑nitroindole vs 5‑nitro‑1‑phenyl‑1H‑indole in model duplex systems, researchers can deconvolute the contribution of the N‑1 glycosidic linkage to intercalation energies—a question directly relevant to the design of abasic‑site probes and universal nucleoside mimetics .

Physical‑Form Screening for Co‑Crystal and Solid‑Form Development

With a melting point of 83–87 °C, 5‑nitro‑1‑phenyl‑1H‑indole occupies a pharmaceutically attractive 'low‑melting solid' region that is compatible with hot‑melt extrusion and melt‑quench co‑amorphous formulation techniques [1]. In contrast, INF55 (mp 196–199 °C) requires substantially higher processing temperatures, limiting its compatibility with thermally labile co‑formers. Procurement for solid‑form screening programs can leverage this thermal advantage for expanding the accessible formulation design space .

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